Magnesium clofibrate

Vue d'ensemble

Description

Magnesium clofibrate is a derivative of clofibrate, a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . It is a small molecule that has been used in the treatment of hyperlipoproteinemia type III and severe hypertriglyceridemia .

Synthesis Analysis

The synthesis of magnesium-based compounds like magnesium clofibrate involves various chemical methods. The synthesis parameters significantly affect the crystal structure, magnetic properties, heat generation abilities, and morphology of the resulting compound .Molecular Structure Analysis

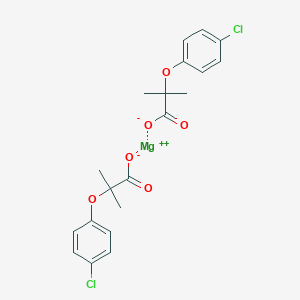

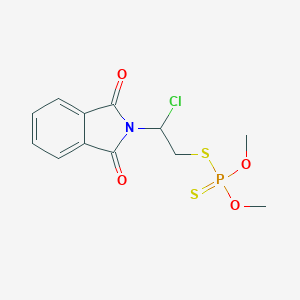

The molecular structure of magnesium clofibrate consists of magnesium ions and clofibrate molecules. The chemical formula of magnesium clofibrate is C20H20Cl2MgO6 . Magnesium ions are nearly ubiquitous in RNA structures and many different types of coordination architectures have been observed for Mg2+ in RNA .Chemical Reactions Analysis

Magnesium, a component of magnesium clofibrate, has been reported to be a versatile reagent, especially as a Lewis acid catalyst in a variety of organic transformations .Physical And Chemical Properties Analysis

Magnesium, a component of magnesium clofibrate, is the lightest of all the commonly used metals. It is one of the most abundant elements in the earth’s surface, amounting to a mass fraction of approximately 2.5% . Magnesium is resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Applications De Recherche Scientifique

Pharmacokinetics and Absorption : A study by Paltauf, Pristautz, & el Eisch (1977) explored the absorption, blood level, and renal excretion of clofibric acid after oral dosage of magnesium clofibrate. The study found that the absorption of clofibric acid was nearly 100%, with the maximum blood level achieved faster compared to ethyl-alpha-p-chlorphenoxyisobutyrate (Clofibrate).

Role in Human Health and Disease : Magnesium, as an essential ion, is crucial for over 600 enzymatic reactions, including energy metabolism and protein synthesis. Magnesium supplementation has been beneficial in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma, as discussed by de Baaij, Hoenderop, & Bindels (2015).

Orthopedic Applications : The research by Radha & Sreekanth (2017) highlights the potential of magnesium alloys in orthopedics, surpassing traditional materials like stainless steel and titanium implants due to their superior mechanical, in-vitro, and in-vivo performance.

Insulin Sensitivity and Metabolic Control : Magnesium chloride supplementation improved insulin sensitivity and metabolic control in type 2 diabetic subjects with decreased serum magnesium levels, as shown in a study by Rodríguez-Moran & Guerrero‐Romero (2003).

Corrosion Assessment in Biodegradable Implants : Kirkland, Birbilis, & Staiger (2012) investigated the corrosion behavior of biodegradable magnesium implants, emphasizing the importance of appropriate test setup and interpretation of in vitro results for subsequent in vivo experiments, as detailed in their study here.

Soil Magnesium Availability : A study on the spatial and temporal variation of magnesium in agricultural soils was conducted by Frau et al. (2020), focusing on the implications for magnesium fertilization management.

Biodegradable Polymer Coatings for Medical Applications : The development of polymeric coatings on biodegradable magnesium alloys was reviewed by Li et al. (2018), highlighting the strategies to improve corrosion resistance and biocompatibility in biomedical applications.

Assessment of Magnesium Status : Arnaud (2008) discussed the challenges and methodologies for assessing magnesium status in humans, emphasizing the need for more research and systematic evaluations, as explained in this study.

Magnesium in Traumatic Brain Injury : Natale et al. (2006) conducted a study on the use of magnesium sulfate as a neuroprotective agent in pediatric traumatic brain injury, highlighting the unique challenges in clinical trials and potential responses, as discussed here.

Mécanisme D'action

The mechanism of action of clofibrate, a component of magnesium clofibrate, involves the increase of the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11ClO3.Mg/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMULEBHDFQHNX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932769 | |

| Record name | Magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium clofibrate | |

CAS RN |

14613-30-0 | |

| Record name | Magnesium clofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014613300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium clofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CLOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y11SP157PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)

![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)

![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)

![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)

![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)

![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)

![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)